molecular formula C8H7ClF3NO B8470407 2-Chloro-5-[(2,2,2-trifluoroethoxy)methyl]pyridine CAS No. 1016509-77-5

2-Chloro-5-[(2,2,2-trifluoroethoxy)methyl]pyridine

Cat. No. B8470407
Key on ui cas rn: 1016509-77-5
M. Wt: 225.59 g/mol
InChI Key: MVBRETRKBUEGSJ-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

(6-Chloropyridin-3-yl)methanol (1.0 g, 6.97 mmol) was dissolved in THF (20 mL), potassium tert-butoxide (0.860 g, 7.66 mmol) was added and the mixture stirred at room temperature. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.78 g, 7.66 mmol) was added dropwise with ice cooling and then the mixture stirred at room temperature for 2 h. EtOAc (50 mL) and water (50 mL) were added, the organic layer was separated and the aqueous layer neutralised to pH 6. The aqueous layer was then further extracted with EtOAc (3×20 mL), combined organic layers were dried over sodium sulfate and concentrated to yield a yellow solid. This was purified by FCC, eluting with a gradient of 0-50% EtOAc in heptane to afford the title compound as a colourless oil (0.537 g, 34%). 1H NMR (500 MHZ, CDCl3) δ ppm 8.30 (1H, d), 7.61 (1H, dd), 7.30 (1H, d), 4.61 (2H, s) and 3.82 (2H, q).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step Two
Quantity
1.78 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
34%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1.CC(C)([O-])C.[K+].FC(F)(F)S(O[CH2:22][C:23]([F:26])([F:25])[F:24])(=O)=O.CCOC(C)=O>C1COCC1.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][O:9][CH2:22][C:23]([F:26])([F:25])[F:24])=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CO
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.86 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
1.78 g
Type
reactant
Smiles
FC(S(=O)(=O)OCC(F)(F)F)(F)F
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then further extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
CUSTOM
Type
CUSTOM
Details
This was purified by FCC
WASH
Type
WASH
Details
eluting with a gradient of 0-50% EtOAc in heptane

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1)COCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.537 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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